molecular formula C11H14F3N3O B1331593 {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol CAS No. 914636-85-4

{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol

Cat. No. B1331593
CAS RN: 914636-85-4
M. Wt: 261.24 g/mol
InChI Key: MUGMOWSJXRECDC-UHFFFAOYSA-N
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Description

This compound, also known as Methanol, has a molecular formula of C11H14F3N3O and a molecular weight of 261.24 . It consists of a piperidine ring attached to a pyrimidine moiety with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring attached to a pyrimidine moiety with a trifluoromethyl group . More detailed structural analysis may be found in related papers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 261.24 g/mol . It has a topological polar surface area of 49.2 Ų . The compound has a rotatable bond count of 2 . The exact mass of the compound is 261.10889656 g/mol .

Scientific Research Applications

Metabolic Properties and Pharmacokinetics

  • {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol has been studied for its metabolic and pharmacokinetic properties. Sharma et al. (2012) examined the disposition of this compound, identifying it as a dipeptidyl peptidase IV inhibitor with potential for treating type 2 diabetes. The study revealed insights into the compound's absorption, metabolism, and elimination routes, highlighting its rapid absorption and primary elimination through urine in humans (Sharma et al., 2012).

Synthesis and Structural Analysis

  • The synthesis and crystal structure of similar piperidin-4-yl methanol derivatives have been explored. Girish et al. (2008) synthesized a related compound and investigated its structure through X-ray crystallography, revealing insights into the molecular conformation and intermolecular interactions (Girish et al., 2008).

Potential in Diabetes Treatment

  • Ammirati et al. (2009) synthesized a series of proline amides, including a derivative of {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol, as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. Their study highlighted the potency and selectivity of these compounds, suggesting potential therapeutic applications (Ammirati et al., 2009).

Applications in Anticonvulsant Drug Development

  • Georges et al. (1989) conducted structural and electronic property studies on anticonvulsant compounds, including derivatives of piperidin-4-yl methanol. Their findings contribute to the understanding of how these compounds might be effective in treating convulsions (Georges et al., 1989).

Antibacterial Activity

  • The antibacterial activity of piperidine-containing pyrimidine derivatives has been explored. Merugu et al. (2010) synthesized various compounds and tested their effectiveness against bacterial strains, demonstrating the potential of these compounds in antibacterial applications (Merugu et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Mode of Action

The trifluoromethyl group could enhance the compound’s binding affinity and selectivity .

Biochemical Pathways

If it indeed inhibits collagen prolyl-4-hydroxylase, it could impact collagen biosynthesis and related pathways .

Pharmacokinetics

Its predicted boiling point is 3770±520 °C, and its predicted density is 1304±006 g/cm3 . These properties could influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

If it inhibits collagen prolyl-4-hydroxylase, it could potentially reduce collagen synthesis, affecting tissue structure and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its predicted pKa is 14.94±0.10 , suggesting that it may be more stable and active in alkaline conditions.

properties

IUPAC Name

[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c12-11(13,14)9-1-4-15-10(16-9)17-5-2-8(7-18)3-6-17/h1,4,8,18H,2-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGMOWSJXRECDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol

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